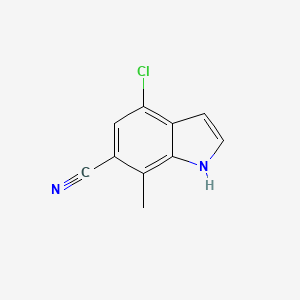4-chloro-7-methyl-1H-indole-6-carbonitrile
CAS No.: 1167056-04-3
Cat. No.: VC2830134
Molecular Formula: C10H7ClN2
Molecular Weight: 190.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1167056-04-3 |
|---|---|
| Molecular Formula | C10H7ClN2 |
| Molecular Weight | 190.63 g/mol |
| IUPAC Name | 4-chloro-7-methyl-1H-indole-6-carbonitrile |
| Standard InChI | InChI=1S/C10H7ClN2/c1-6-7(5-12)4-9(11)8-2-3-13-10(6)8/h2-4,13H,1H3 |
| Standard InChI Key | FEOLAPFXOIDOAV-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=C(C=C1C#N)Cl)C=CN2 |
| Canonical SMILES | CC1=C2C(=C(C=C1C#N)Cl)C=CN2 |
Introduction
Chemical Structure and Properties
Structural Characterization
4-Chloro-7-methyl-1H-indole-6-carbonitrile (CAS: 1167056-04-3) is an indole derivative with a molecular formula of C₁₀H₇ClN₂. The compound features four key structural elements: the indole core heterocycle, a chlorine substituent at position 4, a methyl group at position 7, and a carbonitrile (CN) group at position 6. This arrangement of functional groups creates a unique electronic distribution that influences its reactivity and intermolecular interactions. The indole scaffold provides a nitrogen-containing heterocycle that can participate in hydrogen bonding, while the carbonitrile group introduces a strongly electron-withdrawing character to the molecule .
Physical Properties
The compound possesses distinct physical properties that have been determined through experimental and computational methods. These properties are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Weight | 190.629 g/mol |
| Density | 1.4±0.1 g/cm³ |
| Boiling Point | 366.2±37.0 °C at 760 mmHg |
| Flash Point | 175.2±26.5 °C |
| Exact Mass | 190.029770 |
| LogP | 3.53 |
| Vapor Pressure | 0.0±0.8 mmHg at 25°C |
| Index of Refraction | 1.663 |
The relatively high boiling point (366.2±37.0 °C) indicates strong intermolecular forces, which is consistent with the compound's structure that allows for hydrogen bonding through the NH group of the indole ring and possible dipole-dipole interactions via the nitrile group .
Chemical Properties
The LogP value of 3.53 suggests that 4-chloro-7-methyl-1H-indole-6-carbonitrile has significant lipophilicity, indicating better solubility in organic solvents than in water. This property is particularly relevant for pharmaceutical applications, as it affects membrane permeability and drug-likeness characteristics. The presence of the nitrile group introduces a polarized carbon-nitrogen triple bond that can participate in various chemical transformations and interactions with biological targets .
Synthetic Approaches
Functionalization Strategies
Comparisons with Related Compounds
Structural Relatives
Several structurally related compounds can provide context for understanding the properties and potential applications of 4-chloro-7-methyl-1H-indole-6-carbonitrile:
| Compound | Molecular Formula | Key Differences |
|---|---|---|
| 4-Chloro-7-methyl-1H-indole | C₉H₈ClN | Lacks the 6-carbonitrile group |
| 4-Chloro-7-methyl-1H-indole-2-carboxylic acid | C₁₀H₈ClNO₂ | Has carboxylic acid at position 2 instead of carbonitrile at position 6 |
| 6-Chloro-7-methyl-1H-indole-2-carboxylic acid | C₁₀H₈ClNO₂ | Has chloro at position 6 and carboxylic acid at position 2 |
| 4-Chloro-2-methyl-1H-indole-6-carboxylic acid | C₁₀H₈ClNO₂ | Has methyl at position 2 and carboxylic acid at position 6 |
4-Chloro-7-methyl-1H-indole (CAS: 61258-70-6) is the closest structural analog, differing only in the absence of the 6-carbonitrile group. This compound has a molecular weight of 165.62 g/mol, which is lower than that of 4-chloro-7-methyl-1H-indole-6-carbonitrile due to the absence of the nitrile group .
Functional Group Effects
The presence of the carbonitrile group in 4-chloro-7-methyl-1H-indole-6-carbonitrile significantly affects its electronic properties compared to its non-nitrile counterpart. The nitrile group is strongly electron-withdrawing, which can influence the reactivity of the indole ring system and potentially enhance certain types of chemical transformations. This electronic effect may also influence the compound's interaction with biological targets, potentially conferring distinct pharmacological properties .
Research Opportunities
Structure-Activity Relationships
Future research could focus on exploring the structure-activity relationships of 4-chloro-7-methyl-1H-indole-6-carbonitrile and its derivatives. This could involve systematic modifications of the compound's structure to understand how changes in substitution pattern affect its properties and potential biological activities.
Synthetic Methodology Development
The synthesis of 4-chloro-7-methyl-1H-indole-6-carbonitrile and related compounds presents challenges that could drive innovation in synthetic methodology. Research efforts could focus on developing more efficient, selective, and environmentally friendly methods for preparing these compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume